2-amino-5-bromo-N-methylbenzenesulfonamide
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Overview
Description
2-amino-5-bromo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide followed by the introduction of an amino group. One common method includes the following steps:
Bromination: N-methylbenzenesulfonamide is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or alkoxy derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives .
Scientific Research Applications
2-amino-5-bromo-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It serves as a probe or reagent in biological assays to study enzyme activity, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-N-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative or conjugate used in the research .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methylbenzenesulfonamide: Similar structure but lacks the bromine atom.
2-methylbenzenesulfonamide: Lacks both the amino and bromine groups.
5-bromo-2-methylbenzenesulfonamide: Lacks the amino group.
Uniqueness
2-amino-5-bromo-N-methylbenzenesulfonamide is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9BrN2O2S |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-amino-5-bromo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |
InChI Key |
PLHUTOMHTULABV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
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